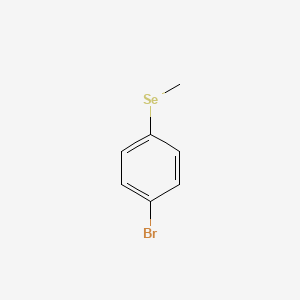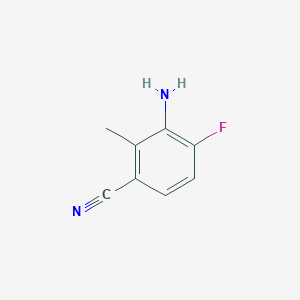![molecular formula C10H13NS2 B13059316 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of a thieno[3,2-c]pyridine core fused with a thiolane ring. The molecular formula of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] is C10H13NS2, and it has a molecular weight of 211.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with thiolane precursors in the presence of a suitable catalyst . The reaction conditions often include heating under reflux in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically conducted under controlled temperatures and in solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and halogenated derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] include:
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
- Spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives
Uniqueness
The uniqueness of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] lies in its spiro structure, which imparts distinct chemical and biological properties. The spiro fusion of the thieno[3,2-c]pyridine core with the thiolane ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13NS2 |
|---|---|
Poids moléculaire |
211.4 g/mol |
Nom IUPAC |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thiolane] |
InChI |
InChI=1S/C10H13NS2/c1-4-11-10(3-6-12-7-10)8-2-5-13-9(1)8/h2,5,11H,1,3-4,6-7H2 |
Clé InChI |
XKCHPTBYWVAWMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2(CCSC2)C3=C1SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13059240.png)

![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)
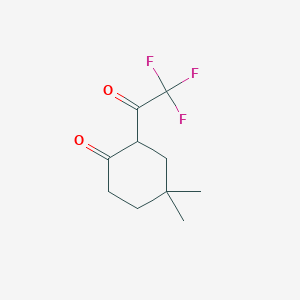
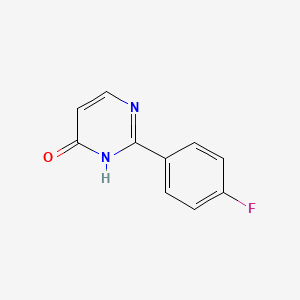
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
![8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)

![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
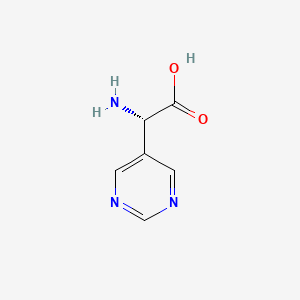
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
